4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with two methoxy groups at positions 6 and 7, a 2-oxo-2-(piperidin-1-yl)ethyl chain at position 1, and a benzamide group at position 3 with an isopropyl (propan-2-yl) substituent on the amide nitrogen. The quinazoline-dione scaffold is known for diverse bioactivities, including antibacterial, analgesic, and kinase inhibitory properties . The piperidine and benzamide moieties may enhance pharmacokinetic properties, such as solubility and target binding affinity .
Properties
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-18(2)29-26(34)20-10-8-19(9-11-20)16-32-27(35)21-14-23(37-3)24(38-4)15-22(21)31(28(32)36)17-25(33)30-12-6-5-7-13-30/h8-11,14-15,18H,5-7,12-13,16-17H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQSJUUECNUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation. For instance, derivatives of quinazolinones have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many types of cancer .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidinyl group in its structure may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal health by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with quinazolinone derivatives. The presence of methoxy groups in the structure may contribute to enhanced antibacterial activity against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives and evaluated their anticancer activities against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .
Case Study 2: Neuroprotection
A preclinical study investigated the neuroprotective effects of related compounds on animal models of Alzheimer’s disease. The results indicated that treatment with these compounds resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .
Comparison with Similar Compounds
Quinazoline-2,4-Dione Derivatives (Antibacterial Agents)
- Compound 16 (): Features a quinazoline-2,4-dione core with oxazolidinone and phenylhydrazinyl substituents. It demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL). The oxazolidinone group likely contributes to its mechanism of action, similar to linezolid .
- Target Compound: While structurally analogous (quinazoline-dione core), its 6,7-dimethoxy and piperidinyl-ethyl groups may alter antibacterial efficacy or selectivity. No direct activity data is available in the provided evidence.
RORγt Inverse Agonist ()
- Compound 3: A tetrahydroquinazolin-6-yl derivative with a morpholine dicarboxamide substituent. The 2,4-dioxo and cyclopropylmethyl groups are critical for receptor interaction .
- Target Compound : Shares the tetrahydroquinazoline-dione core but lacks the morpholine and cyclopropylmethyl motifs. Its piperidinyl-ethyl chain may confer distinct receptor-binding profiles.
Dopamine D3 Receptor Ligands ()
- Compound 7o : A pentanamide derivative with a 2,4-dichlorophenylpiperazine group. It exhibits selective dopamine D3 receptor binding (Ki: 0.8 nM). The piperazine and chlorophenyl groups are key to receptor affinity .
- Target Compound : While both contain piperidine-derived substituents, the target compound’s quinazoline-dione core and benzamide group differentiate its pharmacological scope.
Key Observations
- Structural Flexibility : The quinazoline-dione core allows diverse substitutions, enabling tailored bioactivities (e.g., antibacterial vs. receptor modulation) .
- Role of Substituents :
- Synthetic Complexity : Multi-step routes involving alkylation (e.g., piperidinyl-ethyl attachment) and amidation are typical for such compounds .
Preparation Methods
Cyclization of 6,7-Dimethoxyanthranilamide
A common approach involves reacting 6,7-dimethoxyanthranilic acid with urea or thiourea under acidic conditions. For example, heating 6,7-dimethoxyanthranilic acid with urea in acetic acid at 120°C for 8 hours yields the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core. The methoxy groups are introduced early via methylation of hydroxylated precursors using dimethyl sulfate or methyl iodide in the presence of potassium carbonate.
Introduction of the Piperidin-1-yl Ethyl Group
The substitution at position 1 of the quinazolinone core requires alkylation with a piperidin-1-yl ethyl moiety.
Alkylation with 2-Bromo-1-(piperidin-1-yl)ethanone
The quinazolinone intermediate is treated with 2-bromo-1-(piperidin-1-yl)ethanone in the presence of a base such as potassium carbonate. This SN2 reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving moderate yields (45–60%). The reaction mechanism involves deprotonation of the quinazolinone’s NH group, followed by nucleophilic attack on the bromoethyl ketone (Figure 1).
Table 1: Alkylation Conditions and Yields
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Bromo-1-(piperidin-1-yl)ethanone | K2CO3 | DMF | 60°C | 12 h | 55% |
Functionalization at Position 3: Benzamide Side Chain Installation
The benzamide moiety is introduced via a nucleophilic substitution or coupling reaction.
Synthesis of 4-(Chloromethyl)benzoic Acid Derivative
4-(Chloromethyl)benzoic acid is prepared by treating 4-methylbenzoic acid with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with isopropylamine to yield N-(propan-2-yl)benzamide. The chloromethyl group is introduced via Friedel-Crafts alkylation using paraformaldehyde and HCl gas.
Coupling to the Quinazolinone Core
The chloromethylbenzamide derivative undergoes nucleophilic displacement with the quinazolinone’s NH group. Using potassium iodide as a catalyst in DMF at 80°C for 6 hours, the methylene bridge is formed, linking the benzamide to the quinazolinone.
Table 2: Coupling Reaction Parameters
| Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(Chloromethyl)-N-(propan-2-yl)benzamide | KI | DMF | 80°C | 6 h | 65% |
Final Assembly and Purification
The fully substituted quinazolinone is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Analytical data (NMR, HRMS) confirm the structure.
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.25 (d, 6H, CH(CH3)2), 3.45–3.70 (m, 8H, piperidine), 6.85 (s, 2H, Ar-H) |
| HRMS | m/z 522.6 [M+H]+ (Calc. for C28H34N4O6: 522.2483) |
Challenges and Optimization
-
Steric Hindrance : The bulky piperidinyl ethyl group at position 1 necessitated prolonged reaction times for complete substitution.
-
Regioselectivity : Methoxy groups at positions 6 and 7 were introduced early to avoid side reactions during later stages.
Scalability and Industrial Relevance
Gram-scale synthesis (52% yield) has been demonstrated using optimized conditions, highlighting potential for industrial production .
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with piperidine-containing precursors and subsequent benzamide coupling. Key steps:
- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization under acidic conditions, as seen in structurally related compounds .
- Step 2 : Introduction of the piperidin-1-yl-ethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Benzamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) in DMF or DCM .
Optimization : Monitor intermediates via TLC/HPLC ; adjust solvent polarity (e.g., switching from DMF to THF) to reduce side-product formation. Yield improvements (≥70%) are achievable by maintaining temperatures below 40°C during exothermic steps .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of methoxy groups and piperidine substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 567.24 for [M+H]+) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>95%) and identifies polar impurities using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography (if crystals form): Resolves stereochemical ambiguities in the tetrahydroquinazolinone core .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., molecular docking) predict this compound’s biological target engagement, such as GABA receptor interactions?
- Docking Workflow : Use AutoDock Vina to model the compound into the GABA-A receptor’s benzodiazepine-binding site (PDB: 6HUP).
- Key Interactions : The piperidine moiety may form hydrogen bonds with α1-subunit residues (e.g., Tyr209), while the benzamide group engages in π-π stacking with His102 .
- Validation : Compare docking scores (ΔG ≤ -9.0 kcal/mol) with known anticonvulsants like diazepam. Discrepancies between in silico predictions and in vivo assays may arise from blood-brain barrier permeability limitations, requiring logP adjustments .
Q. Q4. What strategies address contradictory bioactivity data across structural analogs (e.g., anticonvulsant vs. neurotoxic effects)?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs from (e.g., ethyl ester vs. isopropyl benzamide derivatives). Reduced neurotoxicity in isopropyl variants correlates with decreased logP (2.8 vs. 3.5) .
- Mechanistic Studies : Use patch-clamp electrophysiology to assess GABA receptor potentiation vs. off-target ion channel blockade (e.g., NaV1.2). Contradictory data may stem from assay-specific conditions (e.g., Mg2+ concentration in buffer) .
Q. Q5. How can metabolic stability be improved without compromising target affinity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to shield labile sites (e.g., tetrahydroquinazolinone carbonyl) from first-pass metabolism .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using human liver microsomes. Replace the piperidine ring with a morpholine group to reduce CYP2D6 affinity while maintaining target engagement .
Methodological Considerations
Q. Q6. What in vitro assays are recommended for evaluating anticonvulsant potential, and how are false positives mitigated?
- Primary Assays :
- Maximal Electroshock (MES) : Test seizure suppression in rodent models; EC50 ≤ 30 mg/kg suggests clinical relevance .
- Pentylenetetrazole (PTZ) Challenge : Differentiate GABAergic vs. glutamatergic mechanisms.
- False-Positive Controls : Include compounds with known nonspecific effects (e.g., phenytoin) and validate hits in secondary assays (e.g., hippocampal slice electrophysiology) .
Q. Q7. How should researchers handle discrepancies in solubility data across different solvent systems?
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400. For PBS solubility <10 µM, employ cyclodextrin-based formulations (e.g., sulfobutyl ether-β-CD) to enhance bioavailability .
- Data Reconciliation : Cross-reference with computational predictions (e.g., Abraham solvation parameters) to identify outliers caused by aggregation or polymorphic forms .
Data Interpretation and Optimization
Q. Q8. What statistical approaches resolve variability in dose-response curves from animal studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism. Address outliers via Grubbs’ test (α=0.05) .
- Meta-Analysis : Pool data from multiple studies (e.g., n ≥ 3 independent cohorts) to calculate weighted EC50 values, reducing inter-experiment variability .
Q. Q9. How can the tetrahydroquinazolinone core be modified to enhance blood-brain barrier (BBB) penetration?
- Rule of 5 Compliance : Optimize molecular weight (<450 Da) and hydrogen bond donors (≤2). Replace the 6,7-dimethoxy groups with trifluoromethoxy to increase lipophilicity (clogP from 2.1 to 2.9) .
- P-gp Efflux Assays : Use MDCK-MDR1 cells to assess P-glycoprotein substrate liability. Introduce steric hindrance near the benzamide group (e.g., tert-butyl substitution) to reduce efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
